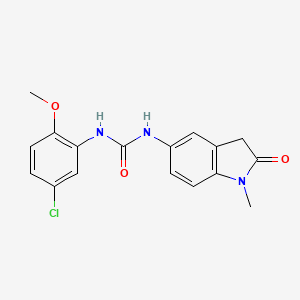

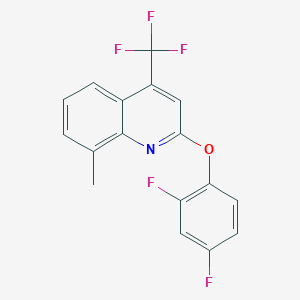

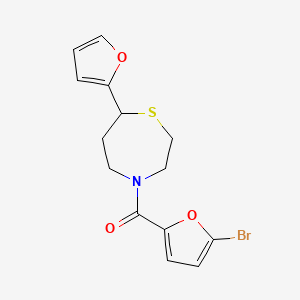

![molecular formula C14H22N4O3 B2550002 叔丁基[1-(3-氧代-3,4-二氢吡嗪-2-基)哌啶-3-基]氨基甲酸酯 CAS No. 1923237-08-4](/img/structure/B2550002.png)

叔丁基[1-(3-氧代-3,4-二氢吡嗪-2-基)哌啶-3-基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate" is a derivative of piperidine, which is a common structural motif in many pharmaceutical compounds. Piperidine derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of various therapeutic agents.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For instance, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was achieved through a four-step process with a high total yield of 71.4% . Similarly, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized in three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . These methods demonstrate the versatility and efficiency of synthesizing piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, the X-ray crystal structure of a diketopiperazine derivative was established, providing insights into the compound's geometry . Additionally, the molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using density functional theory (DFT) and compared with the crystal structure determined by XRD .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions to form new compounds. The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi led to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives . This showcases the reactivity and potential for further functionalization of piperidine-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are characterized using spectroscopic and computational methods. Infrared vibrational analysis, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analyses provide insights into the electronic properties of these compounds . For example, the MEP and FMO analyses of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate were performed using computational methods, revealing the compound's reactivity sites .

科学研究应用

生物活性化合物合成

叔丁基衍生物,如叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,是合成生物活性化合物(包括用于治疗某些类型癌症的药物克唑替尼)的关键中间体。该合成涉及从叔丁基-4-羟基哌啶-1-羧酸酯开始的多步反应,展示了该化合物在促进治疗剂开发中的作用 (Kong 等人,2016)。

用于香豆酮合成的光催化胺化

在另一个应用中,叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯被用作光氧化还原催化的胺化反应中的酰基自由基前体。此过程能够在温和条件下组装 3-氨基香豆酮,进一步证明了该化合物在合成具有潜在生物活性的复杂有机分子中的效用 (Wang 等人,2022)。

激酶抑制剂的开发

在激酶抑制剂的开发背景下,也报道了相关化合物的合成,突出了叔丁基衍生物在药物化学中的重要性。例如,一种适用于大规模制备的新型合成方法支持了 p38 MAP 激酶抑制剂的开发,表明该化合物在治疗类风湿关节炎和银屑病等疾病中具有潜力 (Chung 等人,2006)。

化学选择性反应的促进

此外,叔丁基衍生物对于促进化学选择性反应至关重要,叔丁基 1-(5,8-二氧六氢-[1,3]噻唑并[3,4-a]吡嗪-3-基)乙基氨基甲酸酯的合成证明了这一点。这项工作突出了该化合物在非对映异构体的选择性合成中的作用,以及其对推进有机合成方法的贡献 (Liu 等人,2012)。

属性

IUPAC Name |

tert-butyl N-[1-(2-oxo-1H-pyrazin-3-yl)piperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)17-10-5-4-8-18(9-10)11-12(19)16-7-6-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKFVWILYFZZED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

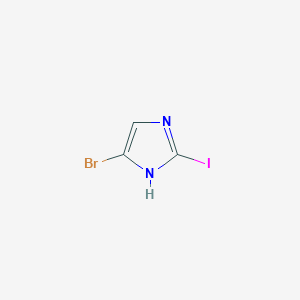

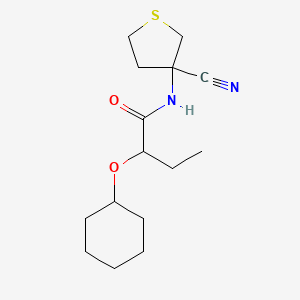

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2549919.png)

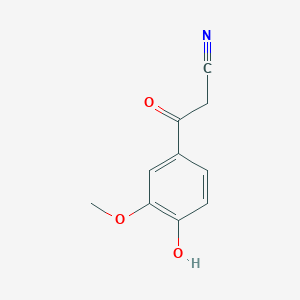

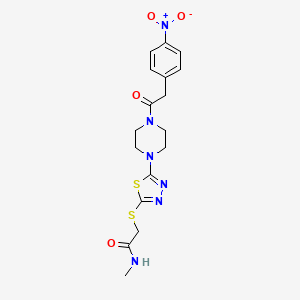

![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2549935.png)

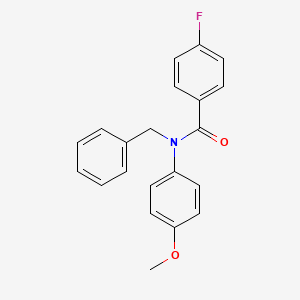

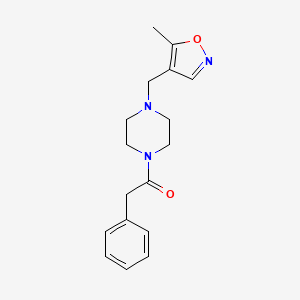

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2549936.png)

![5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549940.png)

![5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2549941.png)